molecular formula C17H13NS B12009127 1-Naphthalenecarbothioamide, N-phenyl- CAS No. 62659-23-8

1-Naphthalenecarbothioamide, N-phenyl-

Cat. No.: B12009127
CAS No.: 62659-23-8
M. Wt: 263.4 g/mol
InChI Key: PFHOWPNCQNOHIV-UHFFFAOYSA-N
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Description

1-Naphthalenecarbothioamide, N-phenyl- is an organic compound with the molecular formula C17H13NS It is a derivative of naphthalene, where the naphthalene ring is substituted with a carbothioamide group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthalenecarbothioamide, N-phenyl- can be synthesized through several methods. One common synthetic route involves the reaction of 1-naphthylamine with phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-Naphthalenecarbothioamide, N-phenyl- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenecarbothioamide, N-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the naphthalene ring.

Scientific Research Applications

1-Naphthalenecarbothioamide, N-phenyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe in biological systems.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthalenecarbothioamide, N-phenyl- involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthylamine, N-phenyl-: Similar structure but lacks the carbothioamide group.

    N-Phenyl-1-naphthylamine: An aromatic amine with similar applications in industry and research.

Uniqueness

1-Naphthalenecarbothioamide, N-phenyl- is unique due to the presence of both a carbothioamide group and a phenyl group on the naphthalene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

62659-23-8

Molecular Formula

C17H13NS

Molecular Weight

263.4 g/mol

IUPAC Name

N-phenylnaphthalene-1-carbothioamide

InChI

InChI=1S/C17H13NS/c19-17(18-14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12H,(H,18,19)

InChI Key

PFHOWPNCQNOHIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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